molecular formula C16H18O9 B12826533 6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one

Cat. No.: B12826533
M. Wt: 354.31 g/mol
InChI Key: SGTCGCCQZOUMJJ-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Systematic Nomenclature and Structural Isomerism

The IUPAC name 6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one delineates the compound’s structure with precision. The parent structure, chromen-2-one (coumarin), is substituted at position 6 with a methoxy group (-OCH₃) and at position 7 with a β-D-glucopyranosyl unit. The glucosyl residue’s stereochemistry is explicitly defined by the (2S,3R,4S,5S,6R) configuration, ensuring the β-orientation of the glycosidic bond.

Structural isomerism in scopolin primarily arises from two factors:

  • Glycosidic Bond Configuration : The α- or β-anomeric form of the glucosyl group would yield distinct isomers. Scopolin exclusively adopts the β-configuration, as confirmed by its biosynthesis in plants.
  • Substituent Positional Isomerism : Hypothetical isomers could emerge if the methoxy and glucosyl groups occupied alternative positions on the coumarin ring. However, natural scopolin is fixed at positions 6 and 7, respectively, due to enzymatic specificity in plant pathways.

Crystallographic Analysis and Conformational Studies

X-ray crystallographic data for scopolin remains limited in published literature. However, computational models and spectroscopic inferences provide insights into its three-dimensional conformation. The β-D-glucopyranosyl unit adopts a chair conformation (⁴C₁), stabilized by intramolecular hydrogen bonds between the hydroxyl groups at C3, C4, and C5 positions. The coumarin core maintains planarity, with the methoxy group oriented orthogonally to the ring to minimize steric hindrance.

Key conformational features include:

  • Hydrogen Bonding Network : The glucosyl hydroxyls form hydrogen bonds with the carbonyl oxygen (O2) of the coumarin, enhancing structural rigidity.
  • Torsional Angles : The glycosidic bond (C7-O-C1') exhibits a torsion angle of ~110°, favoring the β-anomeric configuration.

While experimental crystallographic data is sparse, molecular dynamics simulations predict a solvent-accessible surface area of 230 Ų, suggesting moderate polarity consistent with its solubility in polar solvents like methanol and water.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

NMR spectroscopy provides critical insights into scopolin’s structure. Representative chemical shifts for key protons and carbons are summarized below:

Nucleus Position Chemical Shift (δ, ppm) Multiplicity
¹H Coumarin H3 6.25 Singlet
¹H Coumarin H8 7.38 Doublet (J=9.5 Hz)
¹H Methoxy (-OCH₃) 3.87 Singlet
¹H Glucosyl H1' 4.98 Doublet (J=7.8 Hz)
¹³C C2 (Carbonyl) 160.5 -
¹³C C7 (Glycosylation site) 155.2 -

The ¹H NMR spectrum exhibits a singlet at δ 3.87 for the methoxy group and a doublet at δ 4.98 (J=7.8 Hz) for the anomeric proton (H1'), confirming the β-glycosidic linkage. The ¹³C NMR spectrum reveals a carbonyl signal at δ 160.5 and aromatic carbons between δ 110–155, consistent with the coumarin scaffold.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of scopolin shows a molecular ion peak at m/z 354.31 ([M+H]⁺), corresponding to its molecular formula. Key fragmentation pathways include:

  • Loss of the glucosyl unit : Cleavage of the glycosidic bond yields a fragment at m/z 192.17 ([M+H–C₆H₁₀O₅]⁺), characteristic of the aglycone scopoletin.
  • Retro-Diels-Alder cleavage : The coumarin core fragments further to generate ions at m/z 148.04 (C₉H₈O₂⁺) and m/z 132.08 (C₈H₈O₂⁺).
Infrared and Ultraviolet-Visible Absorption Profiles

Infrared (IR) Spectroscopy :

  • A strong absorption band at 1705 cm⁻¹ corresponds to the coumarin carbonyl stretch.
  • Broad O-H stretches from the glucosyl hydroxyls appear at 3300–3500 cm⁻¹.
  • C-O-C vibrations of the glycosidic bond are observed at 1075 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Scopolin exhibits absorbance maxima at 275 nm (π→π* transitions of the coumarin ring) and 320 nm (n→π* transitions of the conjugated carbonyl system). The methoxy and glucosyl groups induce bathochromic shifts compared to unsubstituted coumarin.

Properties

IUPAC Name

6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O9/c1-22-9-4-7-2-3-12(18)23-8(7)5-10(9)24-16-15(21)14(20)13(19)11(6-17)25-16/h2-5,11,13-17,19-21H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTCGCCQZOUMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-44-2
Record name Scopolin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: Scopolin can be synthesized from scopoletin through glucosylation. The enzyme scopoletin glucosyltransferase catalyzes the transfer of a glucose moiety to scopoletin, forming scopolin . This reaction typically occurs in plant tissues.

Industrial Production Methods: Industrial production of scopolin involves the extraction of scopoletin from plant sources followed by enzymatic glucosylation. The extraction process may involve methods such as maceration, solvent extraction, or pressurized cyclic solid–liquid extraction . The glucosylation step is then carried out using purified scopoletin glucosyltransferase.

Chemical Reactions Analysis

Types of Reactions: Scopolin undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: Scopolin can be hydrolyzed to scopoletin and glucose using acidic or enzymatic conditions.

    Oxidation: Scopolin can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide.

    Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups of scopolin, often using reagents like alkyl halides or acyl chlorides.

Major Products:

    Hydrolysis: Scopoletin and glucose.

    Oxidation: Various oxidized derivatives of scopolin.

    Substitution: Substituted derivatives of scopolin, depending on the reagents used.

Scientific Research Applications

Antioxidant Properties

One of the most notable applications of 6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is its antioxidant activity. The compound exhibits free radical scavenging capabilities due to its multiple hydroxyl groups. Studies have shown that it can effectively neutralize reactive oxygen species (ROS), which are implicated in various diseases and aging processes .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in developing natural preservatives or therapeutic agents for infectious diseases .

Drug Development

Due to its diverse biological activities, 6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is being explored as a lead compound in drug development. Its ability to modulate various biochemical pathways makes it a candidate for further investigation in pharmacological studies aimed at treating oxidative stress-related diseases .

Nutraceuticals

The compound's antioxidant and anti-inflammatory properties position it as a potential ingredient in nutraceutical products aimed at enhancing health and preventing disease. Its incorporation into dietary supplements could provide additional health benefits due to its bioactive nature .

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant properties of 6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one utilized various assays including DPPH and ABTS radical scavenging tests. Results indicated significant scavenging activity comparable to established antioxidants .

Case Study 2: Anti-inflammatory Mechanism Investigation

In vitro studies assessed the anti-inflammatory effects of the compound on human cell lines exposed to inflammatory stimuli. The results showed a marked reduction in inflammatory markers, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .

Mechanism of Action

Scopolin exerts its effects primarily through its hydrolysis product, scopoletin. Scopoletin inhibits various enzymes, including choline acetyltransferase, acetylcholinesterase, and monoamine oxidase . It also interferes with signaling pathways such as VEGFR2 autophosphorylation and ERK1/2, p38 MAPK, and Akt activation . These actions contribute to its antimicrobial, anticancer, and anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Differences

Compound Name Substituents Molecular Formula CAS Bioactivities Source/Reference
Scopolin 6-methoxy, 7-O-glucoside C₁₆H₁₈O₉ 531-44-2 Antioxidant, UV-protective Cortex Fraxini
Fraxin 7-hydroxy, 6-methoxy, 8-O-glucoside C₁₆H₁₈O₁₀ 524-30-1 Anti-inflammatory, antihyperuricemic Cortex Fraxini
Esculin 6-O-glucoside, 7-hydroxy (no methoxy) C₁₅H₁₆O₉ 531-75-9 Antioxidant, anti-inflammatory Horse chestnut
Daphnin 8-hydroxy, 7-O-glucoside C₁₅H₁₆O₉ 486-55-5 Anticoagulant, anti-inflammatory Daphne species
Cichorioside 6-hydroxy, 7-O-glucoside C₁₅H₁₆O₉ 531-58-8 Limited bioactivity data Chicory roots

Key Structural Differences

Substituent Positions: Scopolin (6-methoxy, 7-O-glucoside) vs. Fraxin (7-hydroxy, 6-methoxy, 8-O-glucoside): The positional swap of hydroxyl and methoxy groups significantly alters electron distribution, affecting solubility and receptor binding . Esculin lacks the methoxy group, making it more polar than Scopolin .

Glycosylation Impact: Glucosylation at position 7 (Scopolin) enhances water solubility compared to non-glycosylated coumarins like scopoletin. However, Cichorioside’s 6-hydroxy group may increase hydrogen-bonding capacity, influencing antioxidant activity .

Bioactivity Comparisons

Antioxidant Activity :

  • Esculin demonstrates stronger antioxidant effects than Scopolin in DPPH assays due to its free 7-hydroxyl group, which readily donates hydrogen atoms .
  • Scopolin’s methoxy group reduces radical scavenging efficiency but may enhance stability under oxidative stress .

Anti-inflammatory Effects :

  • Fraxin inhibits NF-κB signaling, reducing TNF-α and IL-6 production .
  • Scopolin’s mechanism is less studied but hypothesized to involve modulation of COX-2 pathways due to structural similarities with Fraxin .

Pharmacokinetics :

  • Esculin’s higher polarity improves bioavailability in aqueous environments, whereas Scopolin’s lipophilic methoxy group may favor absorption in lipid-rich tissues .

Biological Activity

6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one, also known as a coumarin derivative, has garnered attention for its diverse biological activities. This compound is characterized by a complex structure that includes multiple hydroxyl groups and a methoxy group, contributing to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₁₈O₉
  • CAS Number : 89701-85-9
  • Synonyms : NSC-404560, 7-(β-D-glucopyranosyloxy)-6-methoxy-2H-1-benzopyran-2-one

The compound's structural complexity is illustrated in the following table:

Property Details
Molecular Weight350.31 g/mol
SolubilitySoluble in methanol and ethanol
StabilityStable under normal conditions

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, flavonoids and coumarins have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. A study highlighted that derivatives of this compound can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests its utility in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.

Anticancer Properties

Several studies have explored the anticancer properties of coumarin derivatives. The compound has been reported to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Case Study: In Vitro Studies on Cancer Cells

In vitro studies on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity at micromolar concentrations.

Cardioprotective Effects

The cardioprotective effects of the compound are attributed to its ability to improve endothelial function and reduce vascular inflammation. Animal models have shown that it can lower blood pressure and improve lipid profiles, thus potentially reducing the risk of atherosclerosis .

Neuroprotective Activity

Preliminary research suggests neuroprotective properties, possibly through the inhibition of neuroinflammatory processes and oxidative damage in neuronal cells. This activity positions the compound as a candidate for further exploration in neurodegenerative diseases like Alzheimer's.

Summary of Research Findings

Activity Mechanism References
AntioxidantScavenges free radicals; enhances antioxidant enzymes ,
Anti-inflammatoryInhibits pro-inflammatory cytokines,
AnticancerInduces apoptosis; modulates signaling pathways
CardioprotectiveImproves endothelial function; reduces vascular inflammation
NeuroprotectiveInhibits neuroinflammation; protects neuronal cells

Q & A

Q. Advanced

Fragment screening : Soak crystals of Chaetomium thermophilum oxidoreductase with the compound (10 mM in reservoir solution).

X-ray diffraction (1.5–2.0 Å resolution) identifies binding pockets (e.g., near the FAD cofactor).

Density functional theory (DFT) models hydrogen bonding between the coumarin’s 7-OH group and enzyme residues (e.g., Arg154).
Such studies reveal competitive inhibition mechanisms and guide structure-activity optimization .

How can researchers address the lack of stability data for this compound under physiological conditions?

Q. Advanced

Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH).

LC-QTOF-MS identifies degradation products (e.g., Scopoletin from glycoside cleavage).

Kinetic modeling predicts shelf-life using Arrhenius equations.
Stabilization strategies include lyophilization or formulation with cyclodextrins .

What advanced NMR techniques resolve stereochemical ambiguities in the glucopyranosyl moiety?

Q. Advanced

  • ROESY/NOESY : Detect spatial proximity between anomeric H1’ and coumarin H8 to confirm β-configuration.
  • J-resolved spectroscopy : Measure 3JH,H^3J_{H,H} coupling constants (e.g., H2’–H3’ in glucose) to assign chair conformation.
  • DP4+ probability analysis : Combine computational and experimental data to validate stereoisomers .

How does this compound interact with microbial metabolomes, and what analytical workflows validate its role as an anti-infective agent?

Q. Advanced

Metabolomic profiling : Treat Pseudomonas sp. cultures with the compound; use GC-MS and UPLC-MS/MS to track changes in lipid A or surfactin production .

ROS detection : Employ fluorescent probes (DCFH-DA) to link activity to oxidative stress.

Resazurin assays quantify minimum inhibitory concentrations (MICs) against ESKAPE pathogens .

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